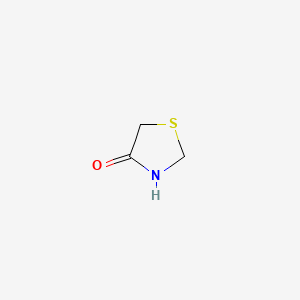
4-Tiazolidinona
Descripción general
Descripción
4-Thiazolidinone is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, and a carbonyl group at position 4. This compound and its derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties .
Aplicaciones Científicas De Investigación
4-Thiazolidinone and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their antimicrobial and antifungal properties.
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and antidiabetic agents
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
4-Thiazolidinone primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . PPARs are a group of nuclear receptors, and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
4-Thiazolidinone acts by activating PPARs. When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARs by 4-Thiazolidinone leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
It is known that thiazolidinediones, a class of drugs to which 4-thiazolidinone belongs, are used as insulin sensitizers that exhibit exceptional anti-hyperglycemic actions without producing hypoglycemia .
Result of Action
The activation of PPARs by 4-Thiazolidinone leads to a decrease in the amount of fatty acids present in circulation . This results in cells becoming more dependent on the oxidation of carbohydrates, more specifically glucose, for energy . This mechanism is beneficial in the treatment of diabetes mellitus type 2 .
Análisis Bioquímico
Biochemical Properties
4-Thiazolidinone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Thiazolidinone derivatives have been shown to inhibit enzymes such as carbonic anhydrase and kinases, which are involved in critical cellular processes . Additionally, 4-Thiazolidinone can bind to peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, modulating metabolic pathways and gene expression . These interactions highlight the compound’s potential as a multitarget therapeutic agent.
Cellular Effects
4-Thiazolidinone exhibits significant effects on various cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Thiazolidinone derivatives can induce apoptosis in cancer cells by activating caspases and promoting cell cycle arrest . Moreover, these compounds can modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . The ability of 4-Thiazolidinone to affect multiple cellular pathways underscores its therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of 4-Thiazolidinone involves several key interactions at the molecular level. This compound can bind to and inhibit enzymes, such as kinases and carbonic anhydrase, disrupting their normal function . Additionally, 4-Thiazolidinone can activate PPARγ, a nuclear receptor that regulates various metabolic processes . By modulating the activity of these enzymes and receptors, 4-Thiazolidinone can influence gene expression, cellular metabolism, and other critical cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolidinone can vary over time. Studies have shown that the stability and degradation of 4-Thiazolidinone can influence its long-term effects on cellular function . For instance, prolonged exposure to 4-Thiazolidinone derivatives can lead to sustained inhibition of target enzymes and prolonged modulation of gene expression. Additionally, the stability of 4-Thiazolidinone in different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of 4-Thiazolidinone vary with different dosages in animal models. At lower doses, 4-Thiazolidinone derivatives may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, these compounds can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of 4-Thiazolidinone is crucial for optimizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4-Thiazolidinone is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, 4-Thiazolidinone derivatives can modulate the activity of enzymes involved in glucose and lipid metabolism, such as PPARγ . These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s therapeutic effects. Additionally, 4-Thiazolidinone can affect the expression of genes involved in metabolic processes, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Thiazolidinone within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, 4-Thiazolidinone derivatives can be transported into cells via specific transporters, allowing them to reach their target sites and exert their effects. Understanding the transport and distribution mechanisms of 4-Thiazolidinone is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Thiazolidinone can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Thiazolidinone derivatives may localize to the nucleus, where they can interact with nuclear receptors and modulate gene expression. Additionally, the localization of 4-Thiazolidinone to specific organelles can influence its interactions with enzymes and other biomolecules, further contributing to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Thiazolidinone can be synthesized through various methods. One common approach involves the cyclization of thiourea or thiosemicarbazide derivatives with α-halo esters or thioglycolic acids in the presence of an inorganic base such as sodium acetate in polar solvents . Another method includes the reaction of enaminones, derived from tetronic acid or 4-hydroxy-6-methyl pyrone, with ethyl 2-bromo propionate or benzyl 2-bromo acetate in refluxing ethanol .
Industrial Production Methods: Industrial production of 4-thiazolidinone typically employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Green chemistry approaches, such as microwave-assisted synthesis, are also being explored to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Thiazolidinone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-substituted thiazolidinones, acylated derivatives
Comparación Con Compuestos Similares
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Exhibiting antimicrobial and anticancer activities.
Thiosemicarbazones: Studied for their antiviral and anticancer potential
Propiedades
IUPAC Name |
1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c5-3-1-6-2-4-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHRFLIXVQPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348459 | |
| Record name | 4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2281-74-5 | |
| Record name | 4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S,4R,5R,6R)-6-[(10S,11R,13S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid](/img/structure/B1220134.png)







![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propyl-2-pyridinecarboxamide](/img/structure/B1220150.png)
![1-[1-oxo-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]ethyl]-4-piperidinecarboxylic acid](/img/structure/B1220151.png)


